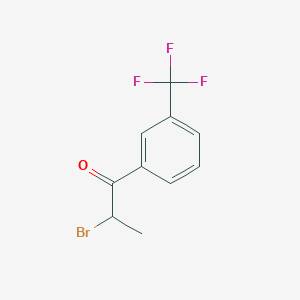

2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one

Description

2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is a halogenated aromatic ketone with the molecular formula C₁₀H₈BrF₃O.

Properties

IUPAC Name |

2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQCPLOHECELDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one typically involves the bromination of 1-(3-trifluoromethyl-phenyl)-propan-1-one. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent such as carbon tetrachloride . The reaction conditions often include refluxing the mixture and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

In chemical research, 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one serves as an important building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the production of diverse compounds.

Biology

This compound is investigated for its potential biological activities, including enzyme inhibition and protein-ligand interactions. Its structural features allow it to form stable complexes with biological molecules, making it significant in biochemical studies.

Medicine

The compound is explored for its potential use in drug development. The trifluoromethyl group enhances the potency and stability of drugs, particularly those targeting inflammatory and cancer pathways. Preliminary studies indicate its effectiveness against antibiotic-resistant bacteria, suggesting potential applications in antimicrobial therapies.

Industry

In industrial applications, this compound is used in the manufacture of agrochemicals and dyes. Its unique properties allow for the development of specialized products that require specific chemical characteristics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Below is a summary table detailing its Minimum Inhibitory Concentration (MIC) against selected pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound could be a promising candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Properties : A study demonstrated that derivatives of this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were effective growth inhibitors and prevented biofilm formation, outperforming standard antibiotics like vancomycin .

- Enzyme Inhibition : Another investigation explored the interactions between this compound and various enzymes, revealing its potential as an inhibitor in specific biochemical pathways .

- Toxicity Assessment : Preliminary toxicity studies indicated low toxicity towards human cells, suggesting it may be a safer candidate for pharmacological exploration compared to other compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues . The pathways involved in its mechanism of action depend on the specific biological system and the target molecules.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-1-(3-Chlorophenyl)Propan-1-One (CAS 34911-51-8)

- Structure : Chlorine at the 3-position instead of -CF₃.

- Properties : Solid with high purity (≥99%), used as a pharmaceutical intermediate for drugs like bupropion. The chloro group is less electron-withdrawing than -CF₃, leading to slower reaction kinetics in nucleophilic substitutions .

- Applications : Key precursor in antidepressant synthesis due to its stability and predictable reactivity .

2-Bromo-1-(4-Fluorophenyl)Propan-1-One (CAS 345-94-8)

- Structure : Fluorine at the 4-position.

- Properties: Pale yellow solid (mp 45–50°C, bp 180–183°C). Soluble in ethanol/chloroform, slightly in water. Fluorine’s electronegativity increases polarity compared to -CF₃, enhancing solubility in polar solvents .

- Synthesis : Prepared via bromination of fluorobenzene derivatives with sulfur tetrafluoride catalysts .

2-Bromo-1-(2,4-Dichlorophenyl)Propan-1-One

- Structure : Two chlorine atoms at 2- and 4-positions.

- Properties : Higher molecular weight (C₉H₈BrCl₂O) and increased steric hindrance. The dichloro substitution reduces solubility but enhances thermal stability, making it suitable for high-temperature reactions .

Difluoro and Trifluoromethyl Derivatives

2-Bromo-1-(2,4-Difluorophenyl)Propan-1-One (CAS 135206-83-6)

- Structure : Two fluorine atoms at 2- and 4-positions.

- Properties : Industrial-grade solid (99% purity). The electron-withdrawing effect of -F groups increases electrophilicity at the carbonyl carbon, accelerating reactions like Grignard additions .

1-(4-Bromo-2-(Trifluoromethyl)Phenyl)Propan-1-One (CAS 1251389-42-0)

- Structure : Bromine and -CF₃ groups on the same phenyl ring.

- Properties : Similar to the target compound but with bromine at the 4-position. The combined electron-withdrawing effects make it highly reactive in cross-coupling reactions .

Extended Aromatic Systems

2-Bromo-1-(4-Phenoxyphenyl)Propan-1-One (CAS 92434-62-3)

- Structure: Phenoxy group at the 4-position.

- Properties: Larger molecular weight (C₁₅H₁₃BrO₂, 305.17 g/mol). The phenoxy group enhances lipophilicity, favoring applications in hydrophobic drug delivery systems .

2-Bromo-1-(1-Phenylsulfonyl-1H-Indol-3-Yl)Propan-1-One

- Structure : Indole ring with a phenylsulfonyl group.

- Properties : Exhibits antimicrobial and antitumor activity. The indole moiety enables π-π stacking interactions in biological targets .

Biological Activity

2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This group is known for enhancing the chemical stability and biological activity of compounds. The compound's potential applications span various fields, including pharmaceuticals and materials science.

The molecular structure of this compound is characterized by:

- Bromine atom : Enhances reactivity and potential for forming covalent bonds.

- Trifluoromethyl group : Increases metabolic stability and binding affinity to biological targets.

The biological activity of this compound involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can form strong interactions with target molecules, leading to the modulation of specific biochemical pathways. Preliminary studies suggest that these interactions may alter enzyme activities or receptor functions, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Preliminary investigations indicate that this compound may exhibit antimicrobial properties. The presence of the trifluoromethyl group has been linked to enhanced activity against certain bacterial strains, although detailed studies are still needed to confirm these findings.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Initial findings suggest that its structural features may contribute to inhibiting cancer cell proliferation. The trifluoromethyl group has been associated with improved potency in similar compounds, indicating a potential for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the compound's structure, particularly the introduction of electron-withdrawing groups like trifluoromethyl, significantly enhance biological activity. For instance, compounds lacking this group showed minimal activity compared to their trifluoromethyl-substituted counterparts .

| Compound | Structure | Activity (μg/mL) |

|---|---|---|

| A | Non-TFM | >128 |

| B | TFM | 32 |

| C | TFM | 8 |

This table illustrates the comparative activity of various derivatives, highlighting the importance of the trifluoromethyl substituent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's stability due to the trifluoromethyl group may lead to favorable absorption and distribution profiles in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.